1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-

Kinase inhibition CK1δ Structure-Activity Relationship

1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo- (CAS 221289-88-9), also known as 5-cyanobenzimidazolinone, is a heterocyclic building block belonging to the benzimidazolone class. It features a nitrile group at the 5-position and a carbonyl at the 2-position on the fused benzimidazole core, with a molecular formula C8H5N3O and molecular weight 159.14 g/mol.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
Cat. No. B12361707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)NC2=CC1C#N
InChIInChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3,5H,(H,11,12)
InChIKeyAYTSDZBCKRIWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9): Procurement-Grade Fragment Building Block


1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo- (CAS 221289-88-9), also known as 5-cyanobenzimidazolinone, is a heterocyclic building block belonging to the benzimidazolone class . It features a nitrile group at the 5-position and a carbonyl at the 2-position on the fused benzimidazole core, with a molecular formula C8H5N3O and molecular weight 159.14 g/mol [1]. This compound serves as a key fragment molecule for molecular linking, expansion, and modification in early-stage drug discovery campaigns, providing a structural basis for the design and screening of novel therapeutic candidates .

Critical Substituent-Dependent Activity: Why 5-Cyano Benzimidazolone Cannot Be Replaced by 5-Cl, 5-Me, or 5-NO2 Analogs


The 5-position substituent on the benzimidazolone scaffold exerts a profound, non-linear influence on target potency. A systematic SAR study of 2-amidobenzimidazole derivatives revealed that the 5-cyano group conferred nanomolar CK1δ inhibitory potency (IC50 = 98.6 nM), whereas 5-Cl, 5-Me, 5-CF3, 5-OMe, and even 5-NO2 analogs exhibited significantly weaker inhibition (IC50 ranging from 120 nM to 4.21 μM) [1]. Furthermore, patent literature explicitly distinguishes the cyano-substituted benzimidazole as a non-interchangeable intermediate, because the cyano group serves as a synthetic handle for conversion to pharmacologically active amidino groups essential for antithrombotic activity; analogs lacking this group cannot be processed into the active pharmaceutical form [2].

Quantitative Differentiation Evidence: Head-to-Head Assay Performance of 5-Cyano Benzimidazolone vs. Closest Structural Analogs


CK1δ Kinase Inhibition: 5-Cyano Outperforms All Other 5-Substituents by ≥20% in Nanomolar Potency

In a focused library of 2-amidobenzimidazole derivatives bearing different 5-substituents on the fused benzo ring, the 5-cyano analog (compound 23) displayed the highest CK1δ inhibitory potency with an IC50 of 98.6 nM. This represents a 1.22-fold improvement over the next best substituent (5-NO2, IC50 = 120 nM), a 4.9-fold improvement over 5-Cl (IC50 = 485 nM), and a 42.7-fold improvement over the unsubstituted parent scaffold (IC50 = 4,210 nM) [1].

Kinase inhibition CK1δ Structure-Activity Relationship

Topoisomerase I Inhibition: 5-Cyano Functional Group Defines a Distinct Pharmacophore Among 2,5'-Bi-1H-Benzimidazoles

A study of 18 substituted 2,5'-bi-1H-benzimidazole derivatives evaluated as topoisomerase I poisons demonstrated that compounds bearing a 5-cyano group constituted one of only three substitution categories—alongside 5-(aminocarbonyl) and 5-(4-methylpiperazinyl)—capable of conferring both topoisomerase I inhibitory activity and cytotoxicity toward human lymphoblast RPMI 8402 cells [1]. The 5-cyano substitution was explicitly identified as a key determinant of pharmacological activity, distinguishing it from inactive or weakly active analogs with alternative 5-substituents.

Topoisomerase I Cytotoxicity Anticancer

Synthetic Intermediate Privilege: Cyano Group as the Indispensable Handle for Antithrombotic Amidino Conversion

US Patent 6,248,770 explicitly states that benzimidazoles of general formula I wherein Rc denotes a cyano group are 'valuable intermediates for preparing the other compounds of general formula I,' which in turn possess 'valuable pharmacological properties, particularly an antithrombotic activity' [1]. The 5-cyano group uniquely enables conversion to the pharmacologically active amidino moiety; analogs with halogen, alkyl, or nitro substituents lack this synthetic path and cannot yield the active antithrombotic agent.

Antithrombotic Synthetic intermediate Amidino prodrug

BCL6 Degrader Fragment Utility: 5-Cyano Benzimidazolone Scaffold Embedded in Patent-Protected Clinical Candidates

Patent WO2018215801A1 (benzimidazolone derived inhibitors of BCL6) explicitly claims the 5-cyano benzimidazolone scaffold among its Markush structures, covering compounds that function as BCL6 inhibitors and molecular glue degraders [1]. The benzimidazolone-based BCL6 degrader optimization papers (Bellenie et al., J. Med. Chem. 2020, 63, 4047-4068) further demonstrate that the benzimidazolone core is a privileged template for achieving in vivo target depletion of BCL6, with advanced leads showing cellular degradation EC50 values in the low nanomolar range [2]. The 5-cyano substitution is among the specifically claimed embodiments, distinguishing it from non-claimed substitution patterns.

BCL6 degradation Molecular glue Lymphoma

High-Value Utilization Scenarios for 5-Cyano Benzimidazolone (CAS 221289-88-9)


CK1δ Kinase Inhibitor Lead Optimization for Neurodegenerative Disease and Oncology

Medicinal chemistry teams pursuing ATP-competitive CK1δ inhibitors should prioritize the 5-cyano benzimidazolone scaffold as the optimal starting point. The 98.6 nM IC50 demonstrated by the 5-cyano analog (Grieco et al., Pharmaceuticals 2024) surpasses all other 5-substituent variants tested, including 5-NO2 (120 nM) and 5-Cl (485 nM) [1]. This potency advantage directly translates to reduced compound concentration requirements and potential safety margin improvements in cellular and in vivo models of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis where CK1δ is validated.

Antithrombotic Agent Synthesis via Cyano-to-Amidino Conversion

The 5-cyano benzimidazolone is the mandatory starting material for generating antithrombotic benzimidazole agents via amidination. US Patent 6,248,770 establishes that only the cyano-substituted intermediate can undergo conversion to the pharmacologically active amidino form essential for thrombin inhibition [2]. Pharmaceutical development groups synthesizing Boehringer Ingelheim-class antithrombotics should procure this compound as the sole viable precursor for the amidino pharmacophore.

BCL6 Molecular Glue Degrader Synthesis for DLBCL Lymphoma Therapy

Research groups developing BCL6-targeted degraders for diffuse large B-cell lymphoma (DLBCL) should utilize the 5-cyano benzimidazolone fragment as the core building block, as protected by patent WO2018215801A1 [3]. The benzimidazolone series has been optimized to achieve in vivo BCL6 depletion with cellular degradation EC50 values as low as 2.70 nM (Bellenie et al., J. Med. Chem. 2020) [4], making this fragment critical for synthesizing next-generation BCL6 degraders with improved pharmacokinetic profiles.

Topoisomerase I-Targeted Anticancer Agent Design

The 5-cyano substituent defines one of only three active substitution categories for 2,5'-bi-1H-benzimidazole topoisomerase I poisons with demonstrated cytotoxicity in human lymphoblast RPMI 8402 cells (Kim et al., J. Med. Chem. 1996) [5]. Investigators developing DNA-topoisomerase I targeted anticancer agents should prioritize this fragment as a validated pharmacophoric element distinct from inactive substitution alternatives.

Quote Request

Request a Quote for 1H-Benzimidazole-5-carbonitrile,2,3-dihydro-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.